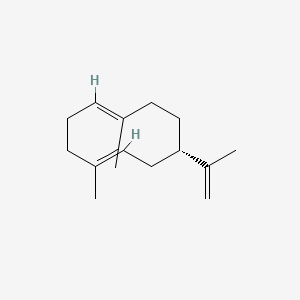

(-)-Germacrene A

Descripción

Structure

3D Structure

Propiedades

Número CAS |

28387-44-2 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(1E,5E,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+/t15-/m0/s1 |

Clave InChI |

XMRKUJJDDKYUHV-SDFJSLCBSA-N |

SMILES |

CC1=CCCC(=CCC(CC1)C(=C)C)C |

SMILES isomérico |

C/C/1=C\CC/C(=C/C[C@H](CC1)C(=C)C)/C |

SMILES canónico |

CC1=CCCC(=CCC(CC1)C(=C)C)C |

Sinónimos |

germacrene A |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the (-)-Germacrene A Biosynthetic Pathway in Asteraceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-germacrene A, a key precursor to a wide array of sesquiterpene lactones in the Asteraceae family. Many of these downstream compounds, such as β-elemene, exhibit significant therapeutic potential, including anticarcinogenic properties. This document details the enzymatic steps, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step enzymatic process that begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). FPP is a C15 intermediate derived from the mevalonate (MVA) pathway in the cytosol of plant cells.[1][2]

The first committed step is the cyclization of FPP to this compound, catalyzed by the enzyme germacrene A synthase (GAS) .[3][4] This enzyme belongs to the terpene synthase (TPS) family of enzymes.[3] Subsequently, this compound undergoes a three-step oxidation of its C12 methyl group to a carboxylic acid, a reaction catalyzed by the multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .[5][6] The resulting product, germacrene A acid, is a crucial intermediate in the biosynthesis of various sesquiterpene lactones.[5][7]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the this compound biosynthetic pathway.

| Enzyme | Source Organism | Km (μM) | pH Optimum | Molecular Mass (kDa) | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus (chicory) | 6.6 | ~6.7 | 54 | [8][9] |

| Germacrene A Synthase (CiGAS-short) | Cichorium intybus (chicory) | - | - | - | [10] |

| Germacrene A Synthase (CiGAS-long) | Cichorium intybus (chicory) | - | - | - | [10] |

| Host Organism | Engineering Strategy | This compound Titer | Reference |

| Saccharomyces cerevisiae | Overexpression of truncated HMG-CoA reductase and fusion of FPP synthase with GAS | 190.7 mg/L | [11] |

| Saccharomyces cerevisiae | Rewired mevalonate pathway, screened 19 GASs, fusion of DeGAS to FPPS, triplication of ERG20-DeGAS cassette | 19.82 g/L (in 5-L fed-batch bioreactor) | [12] |

| Pichia pastoris | Optimization of linker between GAS and FPPS, overexpression of IDI1, tHMG1, and ACS, multi-copy integration | 1.9 g/L (in 1-L fermenter) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthetic pathway.

Functional Characterization of Germacrene A Synthase (GAS) in E. coli

This protocol describes the heterologous expression and in vitro characterization of a candidate GAS gene.

1. Cloning and Expression:

-

The full-length coding sequence of the candidate GAS gene is cloned into an appropriate E. coli expression vector (e.g., pET series).

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger expression culture.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

The cells are harvested by centrifugation after a period of incubation at a reduced temperature to enhance soluble protein expression.

2. Protein Purification:

-

The harvested cell pellet is resuspended in a lysis buffer and the cells are lysed by sonication or French press.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The soluble protein fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the recombinant GAS.

-

The purity of the protein is assessed by SDS-PAGE.

3. In Vitro Enzyme Assay:

-

The enzyme assay is performed in a glass vial with a Teflon-lined cap.

-

The reaction mixture contains the purified GAS enzyme, the substrate farnesyl pyrophosphate (FPP), and an assay buffer (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl₂, pH 7.0).[3]

-

The reaction is overlaid with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene product.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the organic layer containing the product is collected.

4. Product Identification by GC-MS:

-

The collected organic extract is analyzed by gas chromatography-mass spectrometry (GC-MS).

-

The retention time and mass spectrum of the product are compared with those of an authentic this compound standard.

-

Due to the thermal instability of germacrene A, it can undergo a Cope rearrangement to β-elemene in the hot GC injector.[9][14] Therefore, the presence of a β-elemene peak corresponding to the thermal rearrangement of germacrene A is also used for product identification.[9][14]

Kinetic Characterization of Germacrene A Synthase using the Malachite Green Assay

This assay is used to determine the kinetic parameters of GAS by measuring the release of pyrophosphate (PPi) from the FPP substrate.[3]

1. Reaction Setup:

-

Reactions are performed in a 96-well microplate.

-

Each well contains the purified GAS enzyme, a malachite green assay buffer (25 mM MES, 25 mM CAPS, 50 mM Tris, 2.5 mU inorganic pyrophosphatase, 5 mM MgCl₂, pH 7.0), and varying concentrations of FPP.[3]

-

The reaction is initiated by the addition of the enzyme.

2. Measurement of PPi Release:

-

At specific time points, the reaction is quenched by the addition of a malachite green reagent.

-

The malachite green reagent reacts with the inorganic phosphate (Pi) that is produced from the enzymatic cleavage of PPi by inorganic pyrophosphatase, forming a colored complex.

-

The absorbance of the colored complex is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.

3. Data Analysis:

-

The initial reaction rates are calculated from the change in absorbance over time.

-

The kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow.

Caption: The this compound biosynthetic pathway in Asteraceae.

References

- 1. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 5. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene [research.chalmers.se]

- 12. Metabolic engineering of Saccharomyces cerevisiae for biosynthesis of the anticarcinogen precursor germacrene A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

biological activity of (-)-Germacrene A and its derivatives

An In-depth Technical Guide on the Biological Activity of (-)-Germacrene A and Its Derivatives

Introduction

This compound is a volatile, monocyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of a vast array of sesquiterpenoids, particularly within the plant kingdom.[1][2] Its unique 10-membered ring structure makes it a versatile precursor for thousands of structurally diverse and biologically active derivatives, including sesquiterpene lactones (STLs), elemenes, and selinenes.[1][3] Germacrenes are typically produced by plants for their antimicrobial and insecticidal properties and can also function as insect pheromones.[4][5] Due to the significant therapeutic potential of its derivatives, such as the anti-tumor agent β-elemene, there is growing interest in understanding the full spectrum of biological activities associated with germacrene A and its related compounds.[1][6]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biological activities of this compound and its derivatives. It consolidates quantitative data, details key experimental protocols, and visualizes the core biosynthetic and signaling pathways involved.

Biosynthesis and Chemical Transformation

The biosynthesis of this compound begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). The enzyme Germacrene A Synthase (GAS), a type of terpene synthase, catalyzes the cyclization of the linear FPP into the characteristic 10-membered ring of germacrene A.[1][7] This step is the committed stage in the formation of many germacrane-type sesquiterpenes.[3]

Once formed, Germacrene A is a central hub for chemical diversification. It can undergo several transformations:

-

Thermal Rearrangement : Through a heat-induced, spontaneous Cope rearrangement, (+)-Germacrene A is converted to (-)-β-elemene, a compound known for its anti-tumor properties.[1][3]

-

Oxidative Modifications : Cytochrome P450 monooxygenases (CYP450s), such as Germacrene A Oxidase (GAO), catalyze the oxidation of germacrene A. This process typically leads to the formation of germacrene A acid, a key intermediate in the biosynthesis of numerous sesquiterpene lactones (STLs), which exhibit a wide range of bioactivities, including anti-inflammatory and anti-cancer effects.[1][8]

-

Acid-Induced Cyclization : Under acidic conditions, germacrene A can undergo further cyclization to form other sesquiterpene skeletons, such as selinenes.[3]

Biological Activities and Quantitative Data

Germacrene A and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and insecticidal effects.[2][9]

Antimicrobial Activity

Various germacrane-type sesquiterpenes have demonstrated significant activity against a range of pathogenic bacteria.[10][11] The proposed mechanism for some derivatives, like Germacrene D, involves the permeabilization of microbial cells and the disruption of membrane integrity.[12]

Table 1: Antibacterial Activity of Germacrene Derivatives

| Compound | Target Microorganism | Activity Type | Value | Reference(s) |

|---|---|---|---|---|

| Germacrone | Pseudomonas aeruginosa | MIC | 15.6 µg/mL | [10][13] |

| Germacrone | Pseudomonas aeruginosa | MBC | 31.2 µg/mL | [10][13] |

| Dehydrocurdione | Bacillus subtilis | MIC | 31.2 µg/mL | [10] |

| Dehydrocurdione | Bacillus subtilis | MBC | 31.2 µg/mL | [10] |

| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | MIC | 64 µg/mL | [14][15] |

| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Staphylococcus aureus | MIC | 64 µg/mL | [14][15] |

| Germacrane Dilactone (Compound 4 from M. micrantha) | Methicillin-resistant S. aureus (MRSA) | MIC | 6.25 µg/mL | [16] |

| Germacrane Dilactone (Compound 9 from M. micrantha) | Methicillin-resistant S. aureus (MRSA) | MIC | 6.25 µg/mL | [16] |

| Germacrane Dilactones (Compounds 4, 7-9 from M. micrantha) | Various Gram (+) and Gram (-) Bacteria | MIC | 1.56 - 12.5 µg/mL |[16] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Cytotoxic and Anticancer Activity

The potential of germacrenes in oncology is significant, highlighted by the clinical use of β-elemene, a thermal rearrangement product of germacrene A.[17] Direct cytotoxic effects of germacrene A and its derivatives have also been observed against various cancer cell lines. Studies show that germacrene A can inhibit the growth of bladder cancer T24 cells in a time- and concentration-dependent manner.[18]

Table 2: Cytotoxic Activity of Germacrene Derivatives

| Compound / Extract | Cell Line(s) | Activity Type | Value | Reference(s) |

|---|---|---|---|---|

| Germacrane Dilactones (Compounds 4, 7-9 from M. micrantha) | A549 (Lung), HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical) | IC₅₀ | 8.97 - 27.39 µM | [16] |

| Essential Oil of Baccharis trimera (10.5% Germacrene D) | MCF-7 (Breast) | IC₅₀ | 5.8 µg/mL | [19] |

| Germacrone and 8-Hydroxy germacrene B | Prostate Cancer Cells | Mild Cytotoxicity | Not Quantified | [20] |

| Germacrene A | T24 (Bladder) | Growth Inhibition | Concentration-dependent |[18] |

IC₅₀: Half-maximal Inhibitory Concentration.

Anti-inflammatory Activity

Germacrane-type sesquiterpenes have been identified as potent anti-inflammatory agents.[21][22] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, certain derivatives can potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[21] Others have been shown to inhibit the NF-κB and interferon-stimulated gene (ISG) signaling pathways.[23]

Table 3: Anti-inflammatory Activity of Germacrene Derivatives

| Compound | Assay / Model | Activity Type | Value | Reference(s) |

|---|---|---|---|---|

| Compound 10 from Artemisia atrovirens | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ | 4.01 ± 0.09 µM | [21] |

| 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD) | Croton Oil-Induced Dermatitis (mouse ear) | ID₅₀ | 0.40 µmol/cm² | [24] |

| Sylvaticalides A, B, H (Compounds 1, 2, 6 from Vernonia sylvatica) | NF-κB and ISG Pathway Inhibition (LPS-stimulated THP1-Dual cells) | IC₅₀ | 4.12 - 10.57 µmol·L⁻¹ |[23] |

ID₅₀: Half-maximal Inhibitory Dose.

Insecticidal and Repellent Activity

Germacrenes are well-documented for their roles in plant defense against insects.[4][25] Germacrene D, a common derivative, has shown insecticidal activity against mosquitoes and repellent activity against aphids and ticks.[25] Germacrone has been investigated as a lead compound for developing new ixodicidal agents and aphid antifeedants.[26]

Key Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the biological activity of natural products.

Bioassay-Guided Isolation of Germacrenes

This workflow is a standard procedure to identify active compounds from a natural source. It involves a stepwise fractionation of a crude extract, with each fraction being tested for biological activity to guide the subsequent purification steps.

Antibacterial Susceptibility - Microbroth Dilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14]

-

Preparation : A two-fold serial dilution of the test compound (e.g., starting from 256 µg/mL down to 0.5 µg/mL) is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation : Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10⁵ CFU/mL). Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation : The plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

-

Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be used to aid visualization.

-

MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no bacterial growth on the agar is the MBC.[10]

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[16]

-

Cell Seeding : Adherent cells (e.g., A549, HeLa) are seeded into a 96-well plate (e.g., at 5 x 10⁴ cells/mL, 100 µL/well) and allowed to attach overnight in a humidified 5% CO₂ incubator at 37°C.[16]

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition : MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets of germacrene derivatives is crucial for their development as therapeutic agents. A key mechanism in their anti-inflammatory activity is the modulation of the NF-κB signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines.[23] Certain germacrane-type sesquiterpene lactones have been shown to inhibit this pathway, thereby reducing the inflammatory response.[23]

Conclusion

This compound and its vast family of derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their documented antimicrobial, cytotoxic, and anti-inflammatory activities, supported by quantitative data, underscore their promise in drug discovery. The role of germacrene A as a central biosynthetic intermediate offers exciting possibilities for metabolic engineering and synthetic biology approaches to produce high-value derivatives sustainably.[17][27] Further research focusing on structure-activity relationships, elucidation of molecular mechanisms, and preclinical validation is warranted to fully exploit the pharmacological value of this versatile class of sesquiterpenes.

References

- 1. Germacrene A|Sesquiterpene for Cancer Research [benchchem.com]

- 2. germacrene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Germacrene - Wikipedia [en.wikipedia.org]

- 5. Germacrene [bionity.com]

- 6. Recent advances in lycopene and germacrene a biosynthesis and their role as antineoplastic drugs | Semantic Scholar [semanticscholar.org]

- 7. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jddtonline.info [jddtonline.info]

- 19. periodicos.ufms.br [periodicos.ufms.br]

- 20. researchgate.net [researchgate.net]

- 21. Germacrane-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Germacrane-Type Sesquiterpene Lactones from Achillea millefolium L. and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Discovery and History of (-)-Germacrene A Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Germacrene A is a pivotal intermediate in the biosynthesis of a vast array of sesquiterpenoids, including the medicinally significant sesquiterpene lactones known for their anti-inflammatory and anti-cancer properties. The enzyme responsible for its synthesis, this compound synthase (GAS), catalyzes the cyclization of the universal precursor farnesyl diphosphate (FPP). This technical guide provides an in-depth overview of the discovery, history, and biochemical characterization of this compound synthase. It details the key experimental protocols that have been instrumental in its study, presents quantitative data in a comparative format, and visualizes the biosynthetic pathway and experimental workflows.

Introduction: The Emergence of a Key Biosynthetic Enzyme

The quest to understand the biosynthesis of bitter sesquiterpene lactones in plants like chicory (Cichorium intybus) and lettuce (Lactuca sativa) led to the identification of a common precursor, germacrene A.[1][2][3] These sesquiterpene lactones exhibit significant anti-feedant and pharmacological activities, including anti-migraine, anti-fungal, and anti-bacterial effects.[1] The initial hypothesis of a mevalonate-farnesyl diphosphate-germacradiene pathway was confirmed with the isolation and characterization of the enzyme responsible for the crucial cyclization step: (+)-germacrene A synthase.[2] While the focus of early research was on the (+)-enantiomer, subsequent studies have elucidated the existence and importance of this compound synthase in various plant species.

Germacrene A itself is an unstable compound, prone to heat-induced rearrangement to β-elemene and proton-induced cyclization to selinene-type sesquiterpenes.[1][2][4] This inherent instability posed a significant challenge in its initial identification and characterization.

The Biosynthetic Pathway of this compound

The formation of this compound is the first committed step in the biosynthesis of a large number of sesquiterpene lactones.[5][6][7] The pathway originates from the ubiquitous isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP). This compound synthase then catalyzes the complex cyclization of FPP to yield this compound.[5][8]

Following its synthesis, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases, such as germacrene A oxidase (GAO) and costunolide synthase (COS), to produce the diverse array of sesquiterpene lactones.[5][9][10]

Caption: Biosynthetic pathway of sesquiterpene lactones from FPP.

Quantitative Data on this compound Synthase

The biochemical properties of this compound synthase have been characterized from several plant sources. The following table summarizes key quantitative data for enzymes from different species, providing a basis for comparison of their catalytic efficiencies and reaction conditions.

| Enzyme Source | Km (μM) for FPP | Vmax (pmol h-1 μg-1 protein) | kcat (s-1) | Optimal pH | Molecular Weight (kDa) | Reference |

| Cichorium intybus (CiGASsh) | 3.2 | 21.5 | - | ~6.8 | - | [1] |

| Cichorium intybus (CiGASlo) | 6.9 | 13.9 | - | ~6.8 | - | [1] |

| Cichorium intybus (purified from roots) | 6.6 | - | - | ~6.7 | 54 | [2] |

| Barnadesia spinosa (BsGAS1) | - | - | Comparable to LsGAS2 | - | - | [11] |

| Barnadesia spinosa (BsGAS2) | - | - | Comparable to LsGAS2 | - | - | [11] |

| Lactuca sativa (LsGAS2) | - | - | Highest among tested GAS | - | - | [11] |

| Artemisia annua (AaGAS) | - | - | Comparable to LsGAS2 | - | - | [11] |

Experimental Protocols

The isolation, characterization, and functional analysis of this compound synthase have relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Heterologous Expression

The cloning of GAS genes has been crucial for obtaining sufficient quantities of the enzyme for detailed characterization.

Caption: Experimental workflow for gene cloning and protein expression.

Protocol:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce sesquiterpene lactones, such as chicory roots or lettuce leaves.[1][12] First-strand cDNA is then synthesized using reverse transcriptase.

-

PCR Amplification: Degenerate primers, designed based on conserved regions of known sesquiterpene synthases, are used to amplify the target GAS gene from the cDNA library.[3]

-

Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to confirm its identity.[11] For expression, the full-length open reading frame is subcloned into an expression vector, such as pET28a or pESC-Leu2d.[11][13]

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3) or Saccharomyces cerevisiae.[3][11][14] Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.[5][11]

-

Protein Purification: The expressed protein, often with a polyhistidine tag, is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).[11]

Enzyme Assays

Enzyme activity is typically determined by measuring the formation of the product, this compound, from the substrate, FPP.

Protocol:

-

Reaction Mixture: A standard reaction mixture contains a suitable buffer (e.g., 25 mM HEPES, pH 7.4), the substrate FPP (typically 2-20 µM), MgCl₂ (15 mM), dithiothreitol (5 mM), and the purified enzyme (40-50 µg) in a total volume of 100 µL.[14]

-

Incubation: The reaction is incubated at 30°C for 1 hour.[14] To trap the volatile product, the reaction can be overlaid with a layer of a solvent like hexane or dodecane, or the volatiles can be collected using a solid-phase microextraction (SPME) fiber.[2][11][14]

-

Product Analysis: The trapped volatile products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][11][14] Due to the thermal lability of germacrene A, a low injection port temperature (e.g., 150°C) is used to detect the intact molecule.[1][2][3] To confirm the stereochemistry, the injection port temperature can be increased (e.g., 250°C) to induce the Cope rearrangement of (+)-germacrene A to (-)-β-elemene.[2][3]

Kinetic Characterization

Determining the kinetic parameters (Km and kcat) provides insight into the enzyme's substrate affinity and catalytic efficiency.

Protocol:

-

Malachite Green Assay: A common method for determining terpene synthase kinetics is the malachite green assay, which measures the release of pyrophosphate (PPi), the co-product of the reaction.[5][11]

-

Reaction Setup: Reactions are performed in a 96-well plate format. Each well contains a buffer system (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, pH 7.0), inorganic pyrophosphatase, MgCl₂, a known concentration of the purified GAS enzyme, and varying concentrations of the substrate FPP.[11]

-

Measurement and Analysis: After incubation, a malachite green solution is added, which forms a colored complex with the liberated inorganic phosphate (from the enzymatic cleavage of PPi). The absorbance is measured, and the data are fitted to the Michaelis-Menten equation to determine Km and kcat values.[5][11]

Conclusion and Future Perspectives

The discovery and characterization of this compound synthase have been pivotal in understanding the biosynthesis of a vast and pharmacologically important class of natural products. The elucidation of its gene sequences and enzymatic properties has opened avenues for metabolic engineering approaches to produce high-value sesquiterpenoids in microbial hosts like E. coli and yeast.[13][15] Protein engineering efforts are also underway to alter the product specificity of these enzymes, potentially leading to the synthesis of novel compounds with enhanced therapeutic properties. Future research will likely focus on the structural biology of this compound synthase to gain deeper insights into its catalytic mechanism and to guide rational protein design.

References

- 1. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. germacrene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Germacrene A Synthases for Sesquiterpene Lactone Biosynthesis Are Expressed in Vascular Parenchyma Cells Neighboring Laticifers in Lettuce | MDPI [mdpi.com]

- 13. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]

- 14. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (-)-Germacrene A in Plant Defense Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(-)-Germacrene A, a volatile sesquiterpene, plays a pivotal, albeit often indirect, role in the complex defense strategies of plants. While its counterpart, (+)-germacrene A, is well-documented as a precursor to a vast array of sesquiterpene lactones (STLs) with potent anti-herbivore and antimicrobial properties, the specific functions of this compound are an emerging area of research. This guide synthesizes the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its direct and indirect defensive capacities. Although quantitative data on the direct bioactivity of pure this compound are limited, this document compiles available data for closely related germacrenes to provide a comparative framework. Furthermore, it furnishes detailed experimental protocols for future investigations into its precise role and offers visualizations of key biological pathways to facilitate a deeper understanding of its function in plant immunity.

Biosynthesis of this compound

The biosynthesis of this compound begins with the ubiquitous isoprenoid precursor, farnesyl diphosphate (FPP), which is derived from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The key enzymatic step is the cyclization of FPP, catalyzed by a specific this compound synthase (GAS), a type of terpene synthase (TPS).

The generally accepted mechanism involves the following steps:

-

Ionization of FPP: The reaction is initiated by the divalent metal ion-dependent removal of the diphosphate group from FPP, generating a farnesyl carbocation.

-

Cyclization: The carbocation undergoes a 1,10-cyclization to form a germacradienyl cation.

-

Deprotonation: A stereospecific deprotonation from the C12 methyl group of the cation yields this compound.

The stereospecificity of the GAS enzyme is crucial in determining the production of the (-) enantiomer over the (+) enantiomer. While many characterized GAS enzymes produce (+)-germacrene A, particularly in species from the Asteraceae family[1], the existence of this compound synthases has also been documented[2].

Role in Plant Defense Mechanisms

This compound contributes to plant defense through both direct and indirect mechanisms.

Indirect Defense: A Precursor to a Cascade of Defensive Compounds

The primary defensive role of germacrene A (both enantiomers) is as a key intermediate in the biosynthesis of a wide variety of sesquiterpenoids. These downstream products often possess direct defensive properties.

-

Sesquiterpene Lactones (STLs): While (+)-germacrene A is the more studied precursor for STLs like costunolide, it is plausible that this compound can also be a substrate for the subsequent enzymatic machinery (e.g., cytochrome P450 monooxygenases and reductases) that lead to the formation of a diverse array of STLs[3][4]. These compounds are known for their bitter taste, which deters herbivores, and their cytotoxic, antimicrobial, and insecticidal activities.

-

Other Sesquiterpenoids: this compound can be a precursor to other classes of sesquiterpenes, such as elemene-type compounds via a Cope rearrangement, and potentially cadinane and muurolane skeletons through further enzymatic conversions[5]. These sesquiterpenoids can also exhibit insecticidal and antimicrobial properties.

Direct Defense: Intrinsic Bioactivity

While specific quantitative data for the direct defensive activities of pure this compound are not extensively documented in publicly available literature, the germacrene class of compounds is generally recognized for its bioactivity.

-

Insecticidal and Antifeedant Activity: Germacrenes, in general, are known to possess insecticidal and antifeedant properties[6]. For instance, this compound has been identified as an alarm pheromone in the spotted alfalfa aphid, suggesting a role in insect communication that can be co-opted for defense[7]. The closely related germacrene D has demonstrated insecticidal activity against mosquitoes and repellent activity against aphids and ticks[8].

Signaling Pathways Regulating this compound Production

The production of this compound is often an inducible defense response, tightly regulated by plant hormone signaling pathways, primarily the jasmonic acid (JA) pathway, which is activated upon herbivore attack or pathogen infection.

Upon mechanical damage and the perception of herbivore-associated molecular patterns (HAMPs) or pathogen-associated molecular patterns (PAMPs), the following signaling cascade is initiated:

-

JA Biosynthesis: The synthesis of jasmonic acid is triggered.

-

JA-Ile Conjugation: JA is conjugated to the amino acid isoleucine to form the bioactive conjugate, JA-Ile.

-

COI1-JAZ Co-receptor Complex: JA-Ile binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex. This binding promotes the interaction of COI1 with JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.

-

Degradation of JAZ Repressors: The JAZ proteins are subsequently ubiquitinated and degraded by the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, which are then free to activate the expression of JA-responsive genes.

-

Induction of this compound Synthase: Among the target genes are terpene synthases, including the specific this compound synthase (GAS). The upregulation of the GAS gene leads to an increased production of this compound and its downstream defensive compounds[11][12][13][14].

The following diagram illustrates this signaling pathway:

Data Presentation: Quantitative Bioactivity of Germacrenes

Specific quantitative data for the direct defensive activities of pure this compound are limited in the literature. The following tables present data for related germacrene compounds to provide a comparative context.

Table 1: Antibacterial Activity of Germacrene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Germacrane Sesquiterpene Dilactone (Compound 4) | Staphylococcus aureus (SA) | 6.25 | [13] |

| Methicillin-resistant S. aureus (MRSA) | 6.25 | [13] | |

| Bacillus cereus (BC) | 12.5 | [13] | |

| Curtobacterium flaccumfaciens (CF) | 12.5 | [13] | |

| Escherichia coli (EC) | 12.5 | [13] | |

| Salmonella typhimurium (ST) | 12.5 | [13] | |

| Pseudomonas solanacearum (PS) | 12.5 | [13] | |

| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | 64 | [14][15] |

| Staphylococcus aureus | 64 | [14][15] | |

| Germacrone | Pseudomonas aeruginosa | 15.6 | [10] |

Note: The compounds listed are derivatives or related structures, not pure this compound.

Table 2: Insecticidal and Acaricidal Activity of Germacrene Derivatives and Essential Oils

| Compound/Essential Oil | Target Organism | Bioassay Type | LC50 | Reference |

| Germacrone | Culex quinquefasciatus (larvae) | Larvicidal | 18.6 mg/L | [3] |

| Garcinia gardneriana leaf EO (rich in sesquiterpenes) | Aedes aegypti (larvae) | Larvicidal | 5.4 mg/mL | [16] |

| Rhipicephalus microplus (larvae) | Acaricidal | 4.8 mg/mL | [16] | |

| Seseli bocconei leaf EO (36.49% germacrene D) | Sitophilus oryzae | Contact/Fumigation | LT50 = 42.97 h at 10 mg/Petri dish | [17] |

| Callosobruchus maculatus | Contact/Fumigation | LT50 = 42.97 h at 10 mg/Petri dish | [17] |

Note: EO = Essential Oil; LC50 = Lethal Concentration 50%; LT50 = Lethal Time 50%. The activities of essential oils are due to a mixture of compounds.

Experimental Protocols

The following are proposed detailed methodologies for assessing the direct defensive activities of this compound.

Protocol for Insecticidal Bioassay (Leaf Disc Method)

Objective: To determine the lethal concentration (LC50) of this compound against a model chewing herbivore (e.g., Spodoptera litura).

Materials:

-

Pure this compound

-

Volatile solvent (e.g., acetone or ethanol)

-

Host plant leaves (e.g., cabbage or castor)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Cork borer

-

Micropipettes

-

Third-instar larvae of Spodoptera litura

-

Controlled environment chamber

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). A solvent-only solution serves as the control.

-

Leaf Disc Preparation: Using a cork borer, cut uniform discs from the host plant leaves.

-

Treatment of Leaf Discs: Dip each leaf disc into a test solution for 10-15 seconds. Allow the solvent to evaporate completely in a fume hood.

-

Bioassay Setup: Place a moist filter paper at the bottom of each Petri dish. Place one treated leaf disc in each dish.

-

Insect Introduction: Introduce one pre-starved (4-6 hours) larva into each Petri dish.

-

Incubation: Incubate the Petri dishes in a controlled environment chamber (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

-

Mortality Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria (e.g., Pseudomonas syringae, Staphylococcus aureus).

Materials:

-

Pure this compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial cultures

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., gentamicin)

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the test bacteria overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Preparation of Test Compound: Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth to achieve a range of final concentrations (e.g., 512 to 1 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL.

-

Controls: Include wells with broth only (sterility control), broth and inoculum (negative control), and broth, inoculum, and a standard antibiotic (positive control).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for S. aureus, 28°C for P. syringae) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound is a significant, yet understudied, component of plant chemical defense. Its primary role appears to be as a crucial biosynthetic intermediate for a diverse array of sesquiterpenoid defense compounds. The production of this compound is tightly regulated by the jasmonic acid signaling pathway, highlighting its importance in inducible defense responses to herbivory and pathogen attack.

Future research should focus on several key areas:

-

Elucidation of Direct Bioactivity: There is a pressing need for quantitative studies on the direct insecticidal, antifeedant, and antimicrobial activities of pure this compound. The protocols outlined in this guide provide a framework for such investigations.

-

Mapping Downstream Pathways: Further research is required to identify the specific downstream defensive compounds synthesized from this compound in various plant species and to characterize the enzymes involved.

-

Enantiomer-Specific Roles: Comparative studies of the bioactivities and biosynthetic fates of (-)- and (+)-germacrene A will provide valuable insights into the evolution and specificity of plant chemical defenses.

-

Translational Research: A deeper understanding of the regulation and activity of this compound and its derivatives could lead to the development of novel, environmentally friendly crop protection agents and new therapeutic compounds.

By addressing these knowledge gaps, the scientific community can fully unravel the multifaceted role of this compound in the intricate web of plant-environment interactions.

References

- 1. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germacrene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Germacrene A–A Central Intermediate in Sesquiterpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. entomoljournal.com [entomoljournal.com]

- 8. Silencing of germacrene A synthase genes reduces guaianolide oxalate content in Cichorium intybus L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pomics.com [pomics.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Jasmonic Acid Signaling Pathway is Associated with Terpinen-4-ol-Induced Disease Resistance against Botrytis cinerea in Strawberry Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 17. Chemical Composition and Evaluation of Insecticidal Activity of Seseli bocconei Essential Oils against Stored Products Pests - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (-)-Germacrene A as a Precursor for Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring terpenoids, predominantly found in plants of the Asteraceae family.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. At the heart of the biosynthesis of a vast number of STLs lies the volatile sesquiterpene, (-)-germacrene A. This technical guide provides a comprehensive overview of the role of this compound as a key precursor in the biosynthesis of sesquiterpene lactones, with a focus on the enzymatic pathways, experimental protocols for key enzymes, and quantitative data to support further research and drug development.

The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Costunolide

The biosynthesis of sesquiterpene lactones from this compound is a multi-step enzymatic process primarily involving three key enzymes: Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), and Costunolide Synthase (COS). The pathway begins with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

Caption: Biosynthetic pathway from FPP to costunolide.

The pathway commences with the conversion of FPP to this compound, a reaction catalyzed by Germacrene A Synthase (GAS) , a type of terpene synthase.[1] Subsequently, Germacrene A Oxidase (GAO) , a cytochrome P450 monooxygenase of the CYP71AV family, catalyzes the three-step oxidation of the isopropenyl side chain of this compound to a carboxylic acid, forming germacrene A acid.[1] The final committed step in the formation of the germacranolide lactone ring is catalyzed by Costunolide Synthase (COS) , another cytochrome P450 enzyme belonging to the CYP71BL family.[2] COS hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous lactonization to yield costunolide.[3][4] Costunolide then serves as a crucial intermediate for the biosynthesis of a wide variety of other sesquiterpene lactones through further enzymatic modifications.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of sesquiterpene lactones from this compound, as well as yields of these compounds in engineered microbial systems.

Table 1: Kinetic Parameters of Germacrene A Synthase (GAS)

| Plant Source | Km (µM) for FPP | kcat (s⁻¹) | Reference |

| Cichorium intybus (Chicory) | 6.6 | Not Reported | [5] |

| Lactuca sativa (Lettuce) | Not Reported | Not Reported | |

| Artemisia annua | Not Reported | Not Reported | |

| Barnadesia spinosa (BsGAS1) | 1.8 ± 0.2 | 0.08 ± 0.002 | |

| Barnadesia spinosa (BsGAS2) | 2.1 ± 0.3 | 0.07 ± 0.003 |

Table 2: Kinetic Parameters of Germacrene A Oxidase (GAO) and Costunolide Synthase (COS)

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| GAO | Cichorium intybus (Chicory) | (+)-Germacrene A | Not Reported | Not Reported | [6] |

| COS | Helianthus annuus (Sunflower) | Germacrene A Acid | Not Reported | Not Reported |

Table 3: Production of Sesquiterpene Lactones in Engineered Saccharomyces cerevisiae

| Product | Titer (mg/L) | Fermentation Scale | Reference |

| Parthenolide | 2.19 | Shake Flask | [7] |

| Parthenolide | 31.0 | 2.0 L Fed-batch | [7] |

| Costunolide | 648.5 | 2.0 L Fed-batch | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound to sesquiterpene lactone biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of Germacrene A Synthase (GAS) in E. coli

This protocol describes the expression of a His-tagged GAS in E. coli and its subsequent purification.

Caption: Workflow for GAS expression and purification.

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the coding sequence for GAS with an N-terminal or C-terminal polyhistidine tag.

-

Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged GAS from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for Germacrene A Synthase (GAS)

This protocol outlines the procedure for assaying the activity of purified GAS and analyzing the product by GC-MS.[8][9]

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT), the purified GAS enzyme (1-5 µg), and farnesyl pyrophosphate (FPP) (10-50 µM).

-

Overlay: Gently overlay the aqueous reaction mixture with an organic solvent such as hexane or pentane to trap the volatile product, this compound.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Extraction: After incubation, vortex the vial to extract the product into the organic layer.

-

GC-MS Analysis: Analyze a sample of the organic layer by gas chromatography-mass spectrometry (GC-MS). Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the sesquiterpene products. The mass spectrum of this compound can be compared with literature data for identification. Due to its thermal lability, this compound may undergo a Cope rearrangement to β-elemene in the GC injector, which should be considered during analysis.[9]

Protocol 3: Heterologous Expression of GAO and COS (Cytochrome P450s) in Saccharomyces cerevisiae

This protocol describes the functional expression of the cytochrome P450 enzymes GAO and COS in yeast.[10][11]

References

- 1. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shi Y, et al. (2022) | SGD [yeastgenome.org]

- 8. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Enzymatic Synthesis of (-)-Germacrene A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic conversion of farnesyl pyrophosphate (FPP) to the sesquiterpene (-)-Germacrene A. This pivotal reaction is the committed step in the biosynthesis of a vast array of sesquiterpenoids, including the anticancer agent β-elemene, for which Germacrene A is a direct precursor.[1] This document provides a comprehensive overview of the key enzyme, this compound synthase (GAS), its kinetic properties, and detailed protocols for its expression, purification, and activity assessment.

Introduction to this compound Synthase

This compound is a volatile sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of many bioactive natural products.[1] Its synthesis from the ubiquitous precursor farnesyl pyrophosphate (FPP) is catalyzed by the enzyme this compound synthase (GAS), a type of sesquiterpene cyclase (EC 4.2.3.23).[2] These enzymes are found in a variety of organisms, including plants and bacteria. The reaction involves the ionization of FPP followed by a series of carbocationic rearrangements and cyclizations to form the characteristic 10-membered ring of the germacrane skeleton.[1][3]

The stereochemistry of the product is strictly controlled by the specific synthase enzyme. While many plant-derived GAS enzymes produce the (+)-enantiomer, dedicated synthases for the (-)-enantiomer also exist.[4][5] The methodologies described herein are generally applicable to Germacrene A synthases, with the understanding that the choice of the specific enzyme dictates the chirality of the final product.

Quantitative Data on Germacrene A Synthases

The kinetic properties of Germacrene A synthases can vary depending on the source organism. The following tables summarize key quantitative data reported in the literature for various GAS enzymes.

Table 1: Kinetic Parameters of Various Germacrene A Synthases

| Enzyme Source | Enzyme Name | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH |

| Cichorium intybus (Chicory) | CiGASsh | 3.2 | - | - | - |

| Cichorium intybus (Chicory) | CiGASlo | 6.9 | - | - | 6.8 |

| Cichorium intybus (Chicory) - purified from roots | GAS | 6.6 | - | - | 6.7 |

| Solidago canadensis (Goldenrod) | Sc1 | 2.5 | - | - | 7.0 |

| Barnadesia spinosa | BsGAS1 | 4.3 ± 0.9 | 0.045 ± 0.002 | 10465 | 7.0 |

| Barnadesia spinosa | BsGAS2 | 3.1 ± 0.5 | 0.038 ± 0.001 | 12258 | 7.0 |

| Lactuca sativa (Lettuce) | LsGAS2 | 1.9 ± 0.4 | 0.048 ± 0.002 | 25263 | 7.0 |

| Artemisia annua | AaGAS | 3.4 ± 0.7 | 0.035 ± 0.002 | 10294 | 7.0 |

Note: Data for kcat and catalytic efficiency are not always available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of this compound synthase.

Heterologous Expression and Purification of this compound Synthase in E. coli

This protocol describes the expression of a His-tagged this compound synthase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the (-)-GAS gene with a polyhistidine tag (e.g., pET series)

-

Luria-Bertani (LB) medium or Terrific Broth (TB)

-

Appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNAse I)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis reagents

Procedure:

-

Transform the expression vector into competent E. coli BL21(DE3) cells.

-

Inoculate a single colony into a starter culture of LB or TB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of culture medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.[3]

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged (-)-GAS with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

-

Quantify the protein concentration using a standard method such as the Bradford assay.[6][7]

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol describes a method to determine the activity of purified (-)-GAS by detecting the formation of this compound from FPP.

Materials:

-

Purified this compound synthase

-

Assay buffer (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, pH 7.0)[3]

-

Farnesyl pyrophosphate (FPP) solution

-

MgCl2 solution

-

Dithiothreitol (DTT) solution

-

Glycerol

-

Organic solvent for product extraction (e.g., n-hexane or n-dodecane)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Prepare a reaction mixture in a glass vial. A typical 1 mL reaction contains:

-

Overlay the reaction mixture with an equal volume of n-hexane or n-dodecane to trap the volatile sesquiterpene product.[1]

-

Stop the reaction by vigorous vortexing to extract the product into the organic layer.

-

Separate the organic layer and analyze by GC-MS.

Product Identification and Quantification by GC-MS

This protocol outlines the GC-MS analysis of the enzymatic reaction products. It is crucial to control the injector temperature to prevent the thermal rearrangement of Germacrene A to β-elemene.[1][4]

Materials:

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5MS)[8][9]

-

Helium carrier gas

-

Organic solvent extract from the enzyme assay

-

Authentic standards of this compound and/or β-elemene (if available)

Procedure:

-

To detect Germacrene A: Set the GC injector temperature to a low value (e.g., 150°C) to prevent thermal rearrangement.[4][8]

-

To detect β-elemene (as a confirmation of Germacrene A): Set the GC injector temperature to a high value (e.g., 250°C) to induce the Cope rearrangement of Germacrene A to β-elemene.[1]

-

Inject 1 µL of the organic extract into the GC-MS.

-

Use a suitable temperature program for the GC oven, for example: start at 45°C for 4 minutes, then ramp up to 170°C.[8]

-

Operate the mass spectrometer in full scan mode (e.g., 40-400 Da) with electron impact ionization at 70 eV.[8]

-

Identify this compound and β-elemene by comparing their retention times and mass spectra with those of authentic standards or published data. The mass spectrum of Germacrene A shows characteristic ions at m/z 93, 107, 119, 133, 161, and 204.[8]

-

Quantify the product by integrating the peak area and comparing it to a standard curve of a known concentration of a suitable standard.

Visualizing the Process: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the biosynthetic pathway and experimental workflows described in this guide.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from FPP.

Experimental Workflow for (-)-GAS Expression and Purification

Caption: Workflow for expression and purification of (-)-GAS.

In Vitro Enzyme Assay and Product Analysis Workflow

Caption: Workflow for in vitro assay and product analysis.

Conclusion

The enzymatic synthesis of this compound is a critical area of research with significant implications for the production of valuable pharmaceuticals and other fine chemicals. This guide provides a solid foundation for researchers by consolidating key quantitative data and offering detailed, actionable experimental protocols. By understanding the nuances of this compound synthase and applying these methodologies, scientists can advance their research in natural product biosynthesis and metabolic engineering.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uoguelph.ca [uoguelph.ca]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif [repository.rothamsted.ac.uk]

- 6. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]

- 7. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning and Functional Characterization of Two Germacrene A Oxidases Isolated from Xanthium sibiricum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

The Role of (-)-Germacrene A as an Insect Alarm Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect chemical communication, alarm pheromones serve as urgent signals, warning conspecifics of impending danger, such as predation. While (E)-β-farnesene is the most commonly identified alarm pheromone across numerous aphid species, a fascinating exception exists within the genus Therioaphis. In these aphids, the sesquiterpene (-)-germacrene A has been identified as a key component of the alarm signal. This technical guide provides an in-depth exploration of the function, biosynthesis, and perception of this compound as an insect alarm pheromone, with a focus on the available scientific data and experimental methodologies.

Function of this compound as an Alarm Pheromone

This compound is a volatile sesquiterpene that functions as an alarm pheromone in aphids of the genus Therioaphis, which includes the spotted alfalfa aphid (Therioaphis trifolii).[1][2][3] When attacked by a predator, these aphids release droplets of a fluid from their cornicles, which contains this compound.[3] The volatilization of this compound triggers an alarm response in nearby aphids, which typically involves cessation of feeding and dispersal from the area.[2][4] This behavior increases the chances of survival for the surrounding aphid population.

Unlike the broadly active (E)-β-farnesene, the alarm signaling role of this compound appears to be more taxonomically restricted, primarily functioning within the Therioaphis genus.[2][3] This specificity suggests a co-evolutionary relationship between the production of this specific pheromone and the corresponding olfactory receptors in this group of aphids.

Quantitative Behavioral and Electrophysiological Data

Table 1: Representative Behavioral Response of Aphids to (E)-β-farnesene

| Aphid Species | Pheromone Concentration | Behavioral Response | Reference |

| Myzus persicae | 0.01 mg/ml solution | ~40% of aphids moving after 1 min | --INVALID-LINK-- |

| Myzus persicae | 1 mg/ml solution | ~60% of aphids moving after 15 min | --INVALID-LINK-- |

| Diuraphis noxia | 0.94 to 8.95 mg/ml (EC50) | Removal of stylets and leaving feeding sites | --INVALID-LINK-- |

Table 2: Representative Electroantennography (EAG) Response of Aphids to Alarm Pheromone Components

| Aphid Species | Compound | Dose | EAG Response (mV) | Reference |

| Aphis fabae | General plant volatiles | Not specified | Stable peaks of a few mV | --INVALID-LINK-- |

| Spodoptera frugiperda | Z9-14:OAc (pheromone component) | 1 ng/µl | ~0.5 mV | --INVALID-LINK-- |

Experimental Protocols

Identification and Chemical Analysis of this compound

The identification of this compound from aphid cornicle secretions relies on the established techniques of gas chromatography-mass spectrometry (GC-MS).

Protocol for GC-MS Analysis of Aphid Cornicle Secretions:

-

Sample Collection: Aphids (e.g., Therioaphis trifolii) are carefully handled to induce the release of cornicle droplets. These droplets are collected using a fine glass capillary tube. Alternatively, whole aphids can be crushed and the volatiles collected via headspace analysis.

-

Extraction: The collected droplets are dissolved in a small volume of a suitable solvent, such as hexane.

-

GC-MS Analysis: The extract is injected into a GC-MS system.

-

Gas Chromatograph (GC) Conditions (Representative):

-

Injector Temperature: 220-250°C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40-60°C and ramping up to 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Representative):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 450.

-

-

-

Identification: The mass spectrum of the peak corresponding to this compound is compared to a known standard or a spectral library (e.g., NIST). The retention time is also compared to that of a synthetic standard for confirmation.

Behavioral Assays

To determine the behavioral response of aphids to this compound, olfactometer assays are commonly employed.

Protocol for Y-Tube Olfactometer Assay:

-

Apparatus: A Y-shaped glass tube with a central arm for introducing the aphids and two side arms for presenting different odor sources.

-

Odor Source: A filter paper treated with a known concentration of synthetic this compound in a solvent (e.g., hexane) is placed in one arm (treatment). A filter paper with the solvent alone is placed in the other arm (control).

-

Airflow: A purified and humidified air stream is passed through each arm at a constant flow rate.

-

Aphid Introduction: Adult apterous (wingless) aphids are introduced into the central arm.

-

Observation: The number of aphids choosing the treatment arm versus the control arm is recorded over a set period.

-

Data Analysis: Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference or avoidance of the this compound-treated arm.

Electroantennography (EAG)

EAG is used to measure the electrical response of an aphid's antenna to an odorant, providing a measure of olfactory sensitivity.

Protocol for Aphid Electroantennography:

-

Preparation: An adult aphid is immobilized, and its head is excised. The antenna is carefully positioned between two microelectrodes.

-

Electrodes: Glass microelectrodes filled with a saline solution are used. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.

-

Stimulus Delivery: A puff of air carrying a known concentration of this compound is delivered to the antenna through a tube.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded using specialized software.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured and compared to the response to a control (solvent alone). Dose-response curves can be generated by testing a range of concentrations.

Biosynthesis of this compound in Aphids

While the specific enzymes for this compound biosynthesis have not been definitively characterized in aphids, the pathway can be inferred from studies in plants and other insects. The biosynthesis of sesquiterpenes starts from farnesyl pyrophosphate (FPP), which is produced through the mevalonate pathway.

Putative Biosynthetic Pathway:

-

FPP Synthesis: Farnesyl diphosphate synthase (FPPS) catalyzes the formation of FPP from its precursors. FPPS genes have been identified in aphids and are known to be involved in the production of (E)-β-farnesene.

-

Germacrene A Synthesis: A specific terpene synthase, likely a germacrene A synthase (GAS), catalyzes the cyclization of FPP to form this compound. While GAS enzymes have been well-characterized in plants, the analogous enzyme in aphids is yet to be identified. Research on other insects suggests that insect terpene synthases may have evolved from isoprenyl diphosphate synthases (IDS).

Olfactory Signaling Pathway

The perception of this compound by aphids is initiated by its binding to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed in sensilla on the antennae.

Proposed Signaling Pathway:

-

Odorant Binding: this compound molecules enter the sensilla and are likely bound by odorant-binding proteins (OBPs), which transport them through the sensillar lymph to the OSN membrane.

-

Receptor Activation: The pheromone binds to a specific odorant receptor (OR). In insects, ORs are typically heterodimers consisting of a variable, ligand-binding subunit and a conserved co-receptor subunit (Orco). The specific OR that binds this compound in Therioaphis has not yet been identified.

-

Signal Transduction: Upon ligand binding, the OR-Orco complex forms a non-selective cation channel, leading to an influx of ions and depolarization of the OSN membrane.

-

Action Potential Generation: This depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the brain.

-

Neural Processing: In the antennal lobe, the signal is processed in specific glomeruli, leading to the perception of the alarm signal and the initiation of a behavioral response.

Conclusion and Future Directions

This compound represents an intriguing case of chemical diversification in aphid alarm signaling. While its role in Therioaphis is established, further research is needed to fully elucidate the quantitative aspects of its activity, the specifics of its biosynthesis, and the molecular details of its perception. Future studies should focus on:

-

Quantitative behavioral and electrophysiological assays on Therioaphis species to determine the precise sensitivity and dose-response relationships for this compound.

-

Identification and characterization of the germacrene A synthase in Therioaphis to understand the genetic and enzymatic basis of its production.

-

De-orphanization of olfactory receptors in Therioaphis to identify the specific receptor(s) responsible for detecting this compound.

A deeper understanding of the this compound system holds potential for the development of novel, targeted pest management strategies for specific aphid species.

References

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of (-)-Germacrene A Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Germacrene A is a key intermediate in the biosynthesis of a wide array of sesquiterpenoids, including the medicinally relevant sesquiterpene lactones. Its inherent chemical instability, however, has historically hampered its direct synthesis and functional exploration. Chemoenzymatic synthesis offers a powerful and elegant solution to this challenge, enabling the production of this compound and its analogues with high stereoselectivity under mild reaction conditions. This approach combines the versatility of chemical synthesis to generate modified precursors with the unparalleled catalytic efficiency and specificity of enzymes.

This document provides detailed protocols for the chemoenzymatic synthesis of this compound analogues, leveraging the catalytic prowess of this compound Synthase (GAS) with chemically synthesized analogues of farnesyl diphosphate (FDP). These methods facilitate the generation of novel germacrene structures with potentially enhanced stability or tailored biological activities, opening new avenues for drug discovery and development. The anti-androgenic activity of certain germacrene analogues highlights their potential as therapeutic agents.

Data Presentation

The following table summarizes the relative conversion efficiencies of various farnesyl diphosphate (FDP) analogues in the chemoenzymatic synthesis of corresponding this compound analogues catalyzed by this compound Synthase (GAS).

| FDP Analogue | Modification | Relative Conversion (%)[1] |

| 1a | Unmodified FDP | 100 |

| 1b | 6-fluoro-FDP | 85 |

| 1d | 14-fluoro-FDP | 60 |

| 1f | 14-methyl-FDP | 25 |

Relative conversion is expressed as a percentage relative to the conversion of the natural substrate, farnesyl diphosphate (1a).

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound Synthase (GAS)